

# Unveiling the Molecular Target of MSC-4106: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides an in-depth analysis of the molecular target and mechanism of action of **MSC-4106**, a potent and orally active small molecule inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.

# Core Finding: MSC-4106 Targets the YAP/TAZ-TEAD Transcriptional Complex

MSC-4106 has been identified as a direct inhibitor of the interaction between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) with the TEA Domain (TEAD) family of transcription factors.[1][2][3] This inhibition is achieved through the binding of MSC-4106 to the conserved lipid pocket, also known as the P-site, of TEAD proteins, with a noted affinity for TEAD1 and TEAD3.[1][2] By occupying this pocket, MSC-4106 allosterically prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex, which is a critical driver of cell proliferation and survival in various cancers.

## Quantitative Analysis of MSC-4106 Activity

The efficacy of **MSC-4106** has been quantified through a series of in vitro and in vivo assays, demonstrating its potent inhibitory effects.



**In Vitro Activity** 

| Assay Type                                 | Cell Line <i>l</i><br>Target              | Parameter                  | Value   | Reference |
|--------------------------------------------|-------------------------------------------|----------------------------|---------|-----------|
| Surface Plasmon<br>Resonance<br>(SPR)      | TEAD1                                     | Kd                         | 0.12 μΜ |           |
| Luciferase<br>Reporter Assay               | SK-HEP-1                                  | IC50                       | 4 nM    |           |
| Cell Viability<br>Assay (4 days)           | NCI-H226 (YAP-<br>dependent)              | IC50                       | 14 nM   |           |
| Cell Viability<br>Assay (7 days)           | NCI-H226 (YAP-<br>dependent)              | IC50                       | 3 nM    |           |
| Cell Viability<br>Assay (96 hours)         | SW620 YAP/TAZ<br>KO (YAP-<br>independent) | IC50                       | >30 μΜ  |           |
| TEAD Auto-<br>palmitoylation<br>Inhibition | HEK293 (TEAD1<br>Overexpressing)          | % Inhibition (at<br>10 μM) | 97.3%   |           |
| TEAD Auto-<br>palmitoylation<br>Inhibition | HEK293 (TEAD3<br>Overexpressing)          | % Inhibition (at<br>10 μM) | 75.9%   | _         |

## **In Vivo Activity**



| Animal Model                | Dosing                                | Outcome                                                    | Reference |
|-----------------------------|---------------------------------------|------------------------------------------------------------|-----------|
| NCI-H226 Tumor<br>Xenograft | 5 mg/kg p.o. q.d. x 32<br>days        | Controlled tumor growth                                    |           |
| NCI-H226 Tumor<br>Xenograft | 100 mg/kg p.o. q.d. x<br>32 days      | Tumor regression                                           |           |
| NCI-H226 Tumor<br>Xenograft | 1, 5, 100 mg/kg p.o.<br>(single dose) | Dose- and time-<br>dependent<br>downregulation of<br>Cyr61 |           |

## **Signaling Pathway and Mechanism of Action**

**MSC-4106** intervenes in the Hippo signaling pathway, a critical regulator of organ size and cell fate. In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivity of the transcriptional co-activators YAP and TAZ. These proteins translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. **MSC-4106**'s mechanism of action is to disrupt this crucial interaction.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Merck KGaA presents MSC-4106, an orally active, potent inhibitor of the YAP/TAZ-TEAD interaction binding to the P-site of TEAD1 | BioWorld [bioworld.com]
- 3. MSC-4106 | YAP | TargetMol [targetmol.com]







To cite this document: BenchChem. [Unveiling the Molecular Target of MSC-4106: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831562#what-is-the-molecular-target-of-msc-4106]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com